molecular formula C18H19ClN2O3 B2470630 N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034527-00-7

N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

Cat. No.: B2470630
CAS No.: 2034527-00-7
M. Wt: 346.81
InChI Key: BJKBPPXLCNJQPJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamides This compound is characterized by the presence of a chlorophenethyl group and a tetrahydrofuran-3-yl ether moiety attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

    Introduction of the Chlorophenethyl Group: The chlorophenethyl group can be introduced via a nucleophilic substitution reaction, where a chlorophenethyl halide reacts with the nicotinamide core.

    Attachment of the Tetrahydrofuran-3-yl Ether Moiety: This step involves the reaction of the nicotinamide derivative with a tetrahydrofuran-3-yl alcohol in the presence of a suitable dehydrating agent to form the ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the tetrahydrofuran moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions could target the nitro group (if present) or other reducible functionalities within the molecule.

    Substitution: The chlorophenethyl group may participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the study of enzyme interactions.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific receptors or pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.

    Chlorophenethyl Compounds: Molecules containing the chlorophenethyl group but with different core structures.

    Tetrahydrofuran Ethers: Compounds featuring the tetrahydrofuran-3-yl ether moiety attached to different functional groups.

Uniqueness

N-(4-chlorophenethyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-6-(oxolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c19-15-4-1-13(2-5-15)7-9-20-18(22)14-3-6-17(21-11-14)24-16-8-10-23-12-16/h1-6,11,16H,7-10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKBPPXLCNJQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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